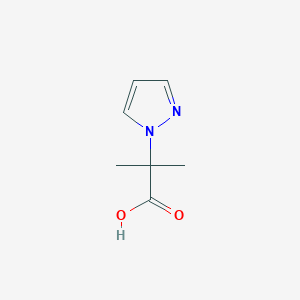

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGVDJHDIPSUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296540 | |

| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851975-10-5 | |

| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851975-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

An In-depth Technical Guide to the Synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical guide for the , a valuable heterocyclic building block for drug discovery and development. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[1] This guide details a robust and efficient two-step synthetic route commencing from readily available starting materials. The methodology presented herein is grounded in established principles of N-alkylation of azoles followed by ester hydrolysis.[2][3] We will delve into the mechanistic rationale behind each procedural step, offering insights into reaction optimization, and providing detailed, self-validating protocols suitable for implementation in a research or process development setting.

Introduction and Strategic Overview

This compound incorporates two key pharmacophoric elements: the pyrazole ring and a carboxylic acid moiety attached to a sterically hindered tertiary carbon center. This unique structural arrangement makes it an attractive scaffold for designing novel therapeutic agents. The synthesis of N-substituted pyrazoles is a fundamental task in organic chemistry; however, the regioselectivity of such reactions can be a significant challenge, especially with unsymmetrically substituted pyrazoles.[4]

The synthetic strategy outlined in this guide circumvents regioselectivity issues by using unsubstituted pyrazole. The core transformation is the formation of a C-N bond between the N1 position of the pyrazole ring and the quaternary carbon of the 2-methylpropanoic acid backbone. A direct alkylation using 2-bromo-2-methylpropanoic acid is problematic due to the competing reactivity of the carboxylic acid. Therefore, a more prudent and widely adopted approach is employed:

-

Step 1: N-Alkylation of Pyrazole with an Ester Protecting Group. Pyrazole is N-alkylated with an electrophile containing a protected carboxylic acid, namely ethyl 2-bromo-2-methylpropanoate. This reaction proceeds via an SN2 mechanism.

-

Step 2: Saponification. The resulting ester intermediate is hydrolyzed under basic conditions to yield the target carboxylic acid.

This sequence ensures high yields and prevents undesirable side reactions, providing a reliable pathway to the desired product.

Logical Workflow of the Synthesis

Below is a visualization of the two-step synthetic pathway.

References

An In-depth Technical Guide to the Chemical Properties of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The pyrazole motif is a well-established pharmacophore, and its incorporation into a propanoic acid framework creates a molecule with significant potential for biological activity.[1] This document will delve into the structural features, physicochemical properties, a proposed synthetic route, and the expected chemical reactivity of this compound. While experimental data for this specific molecule is limited in published literature, this guide synthesizes computed data and knowledge from analogous structures to provide a robust profile for research and development purposes.

Introduction: The Significance of Pyrazole-Containing Carboxylic Acids

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, present in a wide array of approved pharmaceuticals. Their value stems from their ability to engage in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions, all while maintaining metabolic stability. The pyrazole ring is often considered a bioisostere for other aromatic systems, offering unique electronic properties and vectors for substitution.

When coupled with a carboxylic acid moiety, as in this compound, the resulting molecule gains an anionic center at physiological pH, enabling it to interact with cationic sites in biological targets such as enzyme active sites and receptors. The gem-dimethyl substitution on the alpha-carbon of the propanoic acid chain introduces steric hindrance, which can influence the molecule's conformation and metabolic stability. This guide aims to provide a detailed chemical profile of this promising scaffold.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are dictated by its molecular structure, which integrates an aromatic pyrazole ring with a short-chain carboxylic acid.

Structural Characterization

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Physicochemical Data

| Property | Value (Computed) | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [3][4] |

| Monoisotopic Mass | 154.07423 Da | [2] |

| XLogP3 | 0.5 - 0.6 | [2][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 53.5 Ų | [2] |

Note: The XLogP3 value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability.

Proposed Synthesis Pathway

A robust and reproducible synthetic route is paramount for the exploration of any compound's potential. While a specific protocol for this compound is not detailed in the available literature, a plausible and efficient two-step synthesis can be proposed based on established methodologies for N-alkylation of pyrazoles and hydrolysis of esters.[5]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the N-C bond between the pyrazole ring and the propanoic acid moiety, leading back to pyrazole and a suitable electrophilic partner derived from 2-methyl-2-bromopropanoic acid.

Figure 2: Retrosynthetic analysis of this compound.

Step-by-Step Proposed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

This step involves the N-alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate. The choice of a suitable base and solvent is critical to ensure regioselectivity and high yield. Sodium hydride is a common choice for deprotonating pyrazole, creating a nucleophilic pyrazolide anion.

-

Materials: Pyrazole, Sodium Hydride (60% dispersion in mineral oil), Ethyl 2-bromo-2-methylpropanoate, Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

-

The mixture is cooled back to 0 °C, and a solution of ethyl 2-bromo-2-methylpropanoate (1.05 equivalents) in anhydrous DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

-

Step 2: Hydrolysis to this compound

The final step is the saponification of the ester to the corresponding carboxylic acid.

-

Materials: Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate, Lithium Hydroxide (or Sodium Hydroxide), Tetrahydrofuran (THF), Water.

-

Procedure:

-

To a solution of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (1.0 equivalent) in a mixture of THF and water, lithium hydroxide (2-3 equivalents) is added.

-

The reaction mixture is stirred at room temperature for 4-12 hours, with reaction progress monitored by TLC.

-

Once the starting material is consumed, the THF is removed under reduced pressure.

-

The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. If the product does not precipitate, it can be extracted with ethyl acetate.

-

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by the interplay of its two key functional groups: the pyrazole ring and the carboxylic acid.

Acidity and Basicity

-

Carboxylic Acid (pKa): The primary acidic center is the carboxylic acid proton. The pKa is expected to be in the range of 4-5, typical for a carboxylic acid. The electron-withdrawing nature of the adjacent pyrazole ring may slightly increase its acidity compared to a simple alkyl carboxylic acid.

-

Pyrazole Ring (pKa): The pyrazole ring also possesses a basic nitrogen atom (at the 2-position). The pKa of the conjugate acid is expected to be around 2-3. This weak basicity means the pyrazole ring will be protonated only under strongly acidic conditions.

Expected Chemical Reactions

The presence of both a nucleophilic pyrazole ring (under certain conditions) and an electrophilic carboxylic acid (after activation) allows for a range of chemical transformations.

-

Reactions of the Carboxylic Acid:

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

-

Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC, HATU) will yield the corresponding amides. This is a common transformation in drug discovery to modulate solubility and biological activity.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Reactions of the Pyrazole Ring:

-

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically at the 4-position.

-

N-Alkylation/Arylation: While the N1 position is already substituted, the N2 nitrogen can potentially react with strong electrophiles, although this is less common.

-

Stability Profile

This compound is expected to be a stable solid under standard laboratory conditions. However, potential degradation pathways could include decarboxylation at elevated temperatures, though the quaternary alpha-carbon should provide some stability against this. It is advisable to store the compound in a cool, dry place, protected from light.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are available, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically in the region of 10-13 ppm.

-

Pyrazole Protons: Three distinct signals corresponding to the protons on the pyrazole ring. The proton at the 5-position would likely appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet, likely in the range of 6.0-8.0 ppm.

-

Methyl Protons (-CH₃): A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups, expected in the upfield region of 1.5-2.0 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-180 ppm.

-

Pyrazole Carbons: Three signals for the pyrazole ring carbons, expected in the aromatic region of 100-140 ppm.

-

Quaternary Carbon (C(CH₃)₂): A signal for the carbon atom attached to the two methyl groups and the pyrazole ring.

-

Methyl Carbons (-CH₃): A signal in the upfield region, typically around 20-30 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Pyrazole Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Alkyl and Aromatic): Absorptions around 2850-3100 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M+): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 154.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the cleavage of the pyrazole ring.

Potential Applications in Research and Drug Discovery

Given the prevalence of pyrazole-containing carboxylic acids in pharmaceuticals, this compound represents a valuable building block for the synthesis of novel bioactive compounds. Its structural features suggest potential applications in several therapeutic areas:

-

Anti-inflammatory Agents: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: Numerous pyrazole derivatives have been investigated for their anticancer properties.[6]

-

Metabolic Disorders: The carboxylic acid moiety can mimic endogenous ligands for various nuclear receptors and enzymes involved in metabolic pathways.

The gem-dimethyl substitution offers a point of differentiation from other propanoic acid derivatives, potentially leading to improved pharmacokinetic profiles.

Conclusion

This compound is a structurally intriguing molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, including its structure, computed physicochemical data, a proposed synthetic pathway, and its expected reactivity and spectroscopic signatures. While a lack of extensive experimental data necessitates some reliance on prediction and analogy, the information presented herein provides a solid foundation for researchers and scientists to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives. The continued exploration of such novel scaffolds is essential for the advancement of drug discovery and the development of new therapeutic agents.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid | C7H10N2O2 | CID 82416658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | C7H10N2O2 | CID 93993923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Structural Elucidation of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

This guide provides a comprehensive walkthrough for the structural elucidation of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the integrated analytical workflow required to unambiguously confirm the molecular structure of this compound. We will proceed through a logical sequence of analytical techniques, demonstrating how data from each method corroborates the others to build an irrefutable structural proof.

The core principle of structure elucidation is synergy. No single technique provides all the answers; instead, each offers a unique piece of the puzzle. By combining the insights from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can confidently assemble the final structure.

The Elucidation Workflow: A Strategic Overview

The process of determining a molecule's structure is a systematic investigation. We begin by establishing the molecular formula, then identify the functional groups present, and finally, piece together the atomic connectivity of the molecular skeleton. This hierarchical approach ensures that each step is built upon a solid foundation of validated data, minimizing ambiguity and leading to a confident structural assignment.

The overall workflow is visualized below. This process begins with determining the molecular mass and formula (MS), proceeds to identify key chemical bonds and functional groups (IR), and culminates in mapping the precise atomic connectivity (NMR).

Caption: The overall workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Core Objective: To determine the exact mass of the parent ion and deduce the molecular formula. The target molecule, this compound, has a nominal mass of 154 g/mol and a molecular formula of C₇H₁₀N₂O₂[1][2][3].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of ~10-50 µg/mL.

-

Ionization Method: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids. The analysis can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).

-

Data Analysis: Compare the experimentally measured exact mass to the theoretical masses of potential elemental formulas using the instrument's software.

Expected Data & Interpretation

For a molecular formula of C₇H₁₀N₂O₂, the expected exact masses are:

-

[M+H]⁺ (Positive Ion Mode): 155.08151 m/z

-

[M-H]⁻ (Negative Ion Mode): 153.06695 m/z

Confirmation of the measured mass within a narrow error margin (e.g., ±0.001 Da) of the theoretical value provides strong evidence for the proposed molecular formula.

Furthermore, fragmentation patterns observed in the mass spectrum can offer preliminary structural clues. Carboxylic acids are known to undergo characteristic fragmentation, such as the loss of the carboxyl group.[4][5][6][7][8]

Table 1: Predicted HRMS Fragmentation Data

| Observed m/z (Predicted) | Fragment Lost | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|---|

| 155.0815 | - | [C₇H₁₁N₂O₂]⁺ | Protonated Parent Ion [M+H]⁺ |

| 109.0760 | COOH | [C₆H₉N₂]⁺ | α-cleavage, loss of carboxyl radical |

| 81.0447 | C(CH₃)₂COOH | [C₃H₃N₂]⁺ | Cleavage of the N-C bond |

This initial MS analysis establishes the elemental composition, which is a critical constraint for interpreting the subsequent spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

With the molecular formula in hand, the next step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for detecting the characteristic vibrational frequencies of chemical bonds.

Core Objective: To confirm the presence of the key functional groups: the carboxylic acid (-COOH) and the pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum of a carboxylic acid is highly characteristic.[9][10][11][12][13] The most prominent feature is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding between acid dimers.

References

- 1. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methyl-2-(1H-pyrazol-3-yl)propanoic acid | C7H10N2O2 | CID 82416658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | C7H10N2O2 | CID 93993923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectrometry [www2.chemistry.msu.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data essential for the structural confirmation and quality assessment of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

Introduction: Synthesis and Structural Context

This compound belongs to a class of compounds incorporating a pyrazole ring, a versatile scaffold in medicinal chemistry. The synthesis of such pyrazole derivatives often involves cyclocondensation reactions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds are common routes to form the pyrazole core.[1][2] The specific synthesis of the title compound would likely involve the alkylation of pyrazole with a suitable 2-methyl-2-halopropanoic acid derivative. Understanding the synthetic route is crucial as it can inform the potential impurities that may be observed in spectroscopic analyses.

The structural features of this compound—a carboxylic acid, a tertiary carbon center, and a pyrazole ring—give rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's structure and properties.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound (C7H10N2O2), high-resolution mass spectrometry (HRMS) is the preferred method for accurate mass determination.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: ESI is typically employed in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.

-

Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired over a mass range appropriate for the expected molecular ion, for instance, m/z 50-500.

Data Interpretation and Predicted Fragmentation

The predicted monoisotopic mass of this compound is 154.07423 Da.[3] The following table summarizes the predicted m/z values for various adducts that may be observed in ESI-MS.[3]

| Adduct | Predicted m/z |

| [M+H]+ | 155.08151 |

| [M+Na]+ | 177.06345 |

| [M-H]- | 153.06695 |

| [M+NH4]+ | 172.10805 |

| [M+K]+ | 193.03739 |

| [M+H-H2O]+ | 137.07149 |

| [M+HCOO]- | 199.07243 |

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. A plausible fragmentation pathway for the [M+H]+ ion is depicted below.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring, the methyl groups, and the carboxylic acid. The predicted chemical shifts and multiplicities are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (OH) | 10-12 | Singlet (broad) | 1H |

| Pyrazole H-4 | ~7.5 | Triplet | 1H |

| Pyrazole H-3, H-5 | ~6.3, ~7.8 | Doublet | 2H |

| Methyl (CH₃) | ~1.5 | Singlet | 6H |

The following diagram illustrates the different proton environments in the molecule.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are summarized below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170-180 |

| Pyrazole C-3, C-5 | ~138, ~128 |

| Pyrazole C-4 | ~106 |

| Tertiary Carbon | ~60 |

| Methyl (CH₃) | ~25 |

The different carbon environments are visualized in the following diagram.

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. Several scans are co-added to improve the signal-to-noise ratio.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the pyrazole ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad band due to hydrogen bonding |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp absorption |

| C=N, C=C (Pyrazole) | 1400-1600 | Medium to strong absorptions |

| C-H (sp² and sp³) | 2850-3100 | Absorptions for aromatic and alkyl C-H |

The presence of a very broad band in the 2500-3300 cm⁻¹ region, overlapping with the C-H stretching vibrations, is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of this compound. By combining the data from mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy, researchers can confidently confirm the identity and purity of this compound, which is crucial for its application in scientific research and drug development.

References

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and agrochemical development.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, contribute to its successful integration into a multitude of clinically and commercially significant molecules.[2] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives gain an additional critical interaction point, enabling them to bind with high affinity to a diverse range of biological targets. This guide provides a comprehensive overview of the major biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. The versatility of this scaffold is demonstrated by its presence in drugs ranging from the anti-inflammatory agent Celecoxib to potent anticancer, antimicrobial, and herbicidal compounds.[1][3][4][5]

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The most prominent example of a pyrazole carboxylic acid derivative in clinical use is Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6][7][8] Understanding its mechanism provides a clear framework for the anti-inflammatory potential of this compound class.

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation, pain, and fever are physiological responses mediated by prostaglandins.[7][9] These signaling molecules are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the stomach lining and maintaining platelet aggregation.[9]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8][9]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[8] While this effectively reduces inflammation, the inhibition of COX-1 can lead to common gastrointestinal side effects, such as stomach ulcers.[9]

Pyrazole derivatives like Celecoxib possess a unique diaryl-substituted structure with a polar sulfonamide side chain.[6][8] This structure allows it to bind selectively to a hydrophilic side pocket present in the active site of COX-2, which is larger and more flexible than the active site of COX-1.[8][9] This selective inhibition blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby providing potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[9][10]

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Structure-Activity Relationship (SAR) Insights

For potent and selective COX-2 inhibition, specific structural features in diaryl-substituted pyrazoles are crucial:

-

1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is fundamental for activity.

-

Para-Sulfonamide Moiety: A benzenesulfonamide group at the para-position of the N1-phenyl ring is critical for binding to the specific hydrophilic pocket of the COX-2 enzyme.[8]

-

C3-Substitution: Substitution at the C3 position, such as a trifluoromethyl group in Celecoxib, contributes to the overall potency and selectivity.[6]

Several studies have synthesized and evaluated novel pyrazole carboxylic acid derivatives, identifying compounds with potent anti-inflammatory activity comparable to or exceeding that of standard drugs like indomethacin and diclofenac sodium.[11][12][13]

Anticancer Activity: A Multi-Targeted Approach

Pyrazole carboxylic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting activity against a wide range of cancer cell lines.[4][14][15][16] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic pathways.[10]

Key Mechanisms of Anticancer Action

-

Induction of Apoptosis: Many pyrazole derivatives exert their anticancer effects by triggering programmed cell death. This can be associated with the activation of pro-apoptotic proteins like CASP3 and CASP9 and/or the inhibition of anti-apoptotic molecules such as PDK1 and AKT1.[10]

-

Cell Cycle Arrest: Certain derivatives have been shown to cause cell cycle arrest, often at the G0/G1 interphase.[10][14] This is frequently accompanied by increased expression of cell cycle inhibitors like p21 and p27.[10]

-

Enzyme Inhibition: Specific pyrazole carboxylic acids have been designed as inhibitors of enzymes crucial for cancer cell survival and proliferation. A recent study identified a potent inhibitor of ALKBH1, a DNA 6mA demethylase, highlighting the potential for targeted therapy.[17]

-

COX-2 Independent Mechanisms: While Celecoxib's anticancer properties were initially linked to COX-2 inhibition, it is now known to affect other pathways involved in malignant transformation, including binding to Cadherin-11 and promoting the degradation of β-catenin.[8][10]

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrazole carboxylic acid derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Pyrazole-Thiazolidinone Hybrids | Lung Cancer | Moderate Inhibition | [16] |

| 1-Thiazol-2-yl-pyrazole-5-carboxylic Acids | B-cell Lymphoma (BJAB) | Potent Anti-proliferative | [14] |

| 1-Benzyl-5-p-tolyl-pyrazole-3-carboxylic Acids | Human Promyelocytic Leukemia (HL-60) | Promising Activity | [15] |

| 1H-Pyrazole-4-carboxylic Acid Derivatives | Gastric Cancer (HGC27, AGS) | Significant Viability Reduction | [17] |

| Pyrazole Naphthalene Derivatives | Breast Cancer (MCF-7) | Potent Activity | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a key component in many agricultural fungicides and has been extensively investigated for its broader antimicrobial properties against human pathogens.[18][19][20][21]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

A primary mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[19][22][23][24]

-

Function of SDH: SDH is a crucial enzyme that links the Krebs cycle to the respiratory chain by oxidizing succinate to fumarate and transferring electrons to the ubiquinone pool.

-

Inhibition: Pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[19] This binding is often stabilized by hydrogen bonds between the amide's carbonyl oxygen and amino acid residues like tyrosine (TYR) and tryptophan (TRP) in the active site.[19]

-

Consequence: By blocking electron transport, these compounds disrupt cellular respiration, leading to a severe depletion of ATP and ultimately causing fungal cell death.[22] Microscopic analysis of fungi treated with these compounds often reveals damaged cell walls and abnormal mitochondrial morphology.[22][24]

Caption: Inhibition of mitochondrial Complex II (SDH) by pyrazole fungicides.

Data on Antimicrobial Activity

Pyrazole carboxylic acid derivatives have shown efficacy against a range of bacterial and fungal pathogens.

| Compound Derivative Type | Target Organism(s) | Activity Metric (MIC/EC50) | Reference |

| 3-(Difluoromethyl)-1-methyl-pyrazole-4-carboxamide | Rhizoctonia solani | EC50 = 0.022 mg/L | [22] |

| Pyrazolylthiazole Carboxylic Acids | Staphylococcus aureus | MIC = 6.25 µg/mL | [13] |

| Pyrazole-3,4-dicarboxylic Acids | Candida albicans, Candida tropicalis | Good Inhibitory Effects | [18][20] |

| 4-Acyl-pyrazole-3-carboxylic Acids | Bacillus subtilis, Staphylococcus aureus | Active by Diffusion Method | [20] |

| Pyrazole-4-carboxamide (Oxime Ether) | Rhizoctonia solani | EC50 = 1.1 µg/mL | [23][24] |

Herbicidal Activity

In the field of agriculture, pyrazole carboxamides are vital components of modern herbicides.[25][26] Their development often involves molecular hybridization strategies, combining the pyrazole scaffold with other known herbicidal pharmacophores.

Mechanisms of Herbicidal Action

-

HPPD Inhibition: Some pyrazole derivatives act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone and tocopherol biosynthesis in plants. Inhibition of HPPD leads to a "bleaching" effect in weeds.[25]

-

ALS Inhibition: Other derivatives have been identified as potential inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

-

Synthetic Auxins: Certain pyrazole-containing structures can be metabolized by plants into compounds that mimic the action of the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.

SAR in Herbicidal Pyrazoles

Structure-activity relationship studies have provided key insights for designing effective pyrazole-based herbicides:

-

Substitution at C3: The substituent at the 3-position of the pyrazole ring significantly influences herbicidal activity. For example, a benzyloxy group substituted with an electron-withdrawing group like trifluoromethyl can greatly enhance bleaching activity.[25][26]

-

N-Substituent of Carbamoyl Group: The nature of the substituent on the carbamoyl nitrogen also modulates activity and crop selectivity. An N-ethoxycarbamoyl group has been found to provide a good balance of high herbicidal activity and safety for rice crops.[25][26]

General Synthesis of Pyrazole Carboxylic Acid Derivatives

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[27]

Caption: General workflow for Knorr pyrazole synthesis.

Step-by-Step Protocol (Example: Synthesis of 1-Phenyl-5-methyl-1H-pyrazole-3-carboxylic acid):

-

Intermediate Formation: In a round-bottom flask, react diethyl oxalate with acetone in the presence of a base like sodium ethoxide to form the intermediate diethyl 2,4-dioxopentanedioate.

-

Condensation: Dissolve the intermediate in a suitable solvent like glacial acetic acid. Add phenylhydrazine dropwise to the solution.

-

Cyclization: Reflux the reaction mixture for several hours. The hydrazine will react with the dicarbonyl compound, leading to cyclization and the formation of the pyrazole ring ester (ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate).

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture and continue to reflux to hydrolyze the ester to the corresponding carboxylic acid.

-

Workup and Purification: After cooling, acidify the mixture with hydrochloric acid (HCl) to precipitate the pyrazole carboxylic acid product. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[18]

Conclusion

Pyrazole carboxylic acid derivatives stand out as a uniquely versatile and privileged scaffold in chemical biology. Their structural features allow for precise tuning of electronic and steric properties, enabling the design of highly potent and selective agents against a wide array of biological targets. From the well-established anti-inflammatory mechanism of Celecoxib to the multifaceted approaches in cancer therapy and the targeted disruption of microbial and plant metabolic pathways, these compounds continue to be a fertile ground for the discovery of new therapeutic agents and agrochemicals. The ongoing exploration of novel synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of next-generation derivatives with enhanced efficacy and safety profiles.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijnrd.org [ijnrd.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. meddocsonline.org [meddocsonline.org]

- 21. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]

- 27. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Introduction: The Versatility of the Pyrazole Ring in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold" in drug discovery.[1] This versatility has led to the development of a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases, from inflammatory conditions and cancer to cardiovascular and neurodegenerative disorders.[1][2] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, the experimental workflows for their validation, and the structural insights that drive their therapeutic efficacy.

I. Targeting Protein Kinases: A Dominant Arena for Pyrazole Inhibitors

Protein kinases, enzymes that regulate a vast number of cellular processes through phosphorylation, are a major class of therapeutic targets, particularly in oncology and immunology.[5][6] The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[7][6]

A. Mitogen-Activated Protein Kinase (MAPK) Pathway: The Case of p38 MAPK

The p38 MAP kinase is a critical serine/threonine kinase involved in the cellular response to inflammatory cytokines and stress signals.[8][9] Its dysregulation is implicated in a variety of inflammatory diseases. Pyrazole-based compounds, particularly N-pyrazole, N'-aryl ureas, have emerged as potent inhibitors of p38 MAP kinase.[8][9]

Mechanism of Action: These inhibitors function by binding to a key domain on p38 that is distinct from the ATP-binding site.[8] They stabilize a conformation of the kinase that is incompatible with ATP binding, effectively shutting down its catalytic activity.[9] This allosteric inhibition is achieved through interactions with the conserved DFG (Asp-Phe-Gly) motif in the activation loop of the kinase.[8][9]

Signaling Pathway: p38 MAPK Inhibition by Pyrazole Compounds

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole compounds.

B. Janus Kinases (JAKs): Modulating the Cytokine Response

The JAK/STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[10][11] Dysregulation of this pathway is associated with various cancers and autoimmune disorders.[10] Pyrazole-containing compounds, such as Ruxolitinib, are potent inhibitors of JAKs.[7][10][12]

Mechanism of Action: Pyrazole-based JAK inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[7][10] This binding prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the downstream gene expression responsible for cellular proliferation and immune responses.[10]

Signaling Pathway: JAK/STAT Inhibition by Pyrazole Compounds

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.

C. Other Notable Kinase Targets

The versatility of the pyrazole scaffold extends to the inhibition of a broad spectrum of other kinases implicated in cancer and other diseases, including:

-

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives can inhibit CDKs, which are key regulators of the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells.[13]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition by pyrazole compounds can induce polyploidy and cell death in cancer cells.[14]

-

Epidermal Growth Factor Receptor (EGFR): Some pyrazole-based compounds have shown inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[5][15]

-

Bruton's Tyrosine Kinase (BTK): Pyrazole-containing drugs like Ibrutinib are irreversible inhibitors of BTK, crucial for B-cell signaling, and are used in the treatment of B-cell malignancies.[1][3]

Table 1: Representative Pyrazole-Based Kinase Inhibitors and their Targets

| Compound Name | Target Kinase(s) | Therapeutic Area | IC50 Values | Reference |

| BIRB 796 | p38 MAP Kinase | Inflammatory Diseases | - | [8] |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | ~3 nM | [7] |

| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | Cancer | ~3 nM (Aurora A/B) | [14] |

| Ibrutinib | BTK | B-cell Malignancies | Sub-nanomolar | [1] |

| Compound 3f | JAK1, JAK2, JAK3 | Cancer | 3.4 nM (JAK1), 2.2 nM (JAK2), 3.5 nM (JAK3) | [10][11] |

II. Targeting Enzymes: Beyond the Kinome

Beyond protein kinases, pyrazole derivatives have demonstrated significant inhibitory activity against other classes of enzymes, most notably cyclooxygenases.

Cyclooxygenase (COX) Enzymes: The Foundation of Anti-Inflammatory Pyrazoles

The discovery of pyrazole-based selective COX-2 inhibitors, such as Celecoxib, revolutionized the treatment of inflammation and pain.[1][16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18]

Mechanism of Action: Pyrazole-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme.[17][18][19] This selectivity is attributed to the larger and more flexible active site of COX-2 compared to COX-1, allowing the bulkier pyrazole-containing molecules to fit and exert their inhibitory effect.[19] By blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.[19]

Experimental Workflow: COX-2 Inhibition Assay

Caption: A typical workflow for a COX-2 enzyme inhibition assay.

III. Modulating G-Protein Coupled Receptors (GPCRs): The Cannabinoid Receptors

GPCRs represent a large and diverse family of transmembrane receptors that are targets for a significant portion of modern pharmaceuticals. Pyrazole-based compounds have been developed as potent modulators of cannabinoid receptors (CB1 and CB2).[20][21]

Mechanism of Action: Pyrazole derivatives can act as agonists, antagonists, or inverse agonists at cannabinoid receptors.[20][21][22][23] For example, Rimonabant, a pyrazole-based compound, is a well-known CB1 receptor antagonist/inverse agonist.[21][22] These compounds bind to the orthosteric or allosteric sites of the receptors, modulating their downstream signaling pathways, which are involved in processes such as appetite, pain sensation, and immune response.[23][24]

Table 2: Pyrazole-Based Cannabinoid Receptor Modulators

| Compound Type | Target Receptor | Pharmacological Effect | Potential Therapeutic Application | Reference |

| Rimonabant Analogs | CB1 | Antagonist/Inverse Agonist | Obesity, Neuropathic Pain | [21][22] |

| Tricyclic Pyrazoles | CB1 / CB2 | High Affinity Ligands | Neuropathic Pain, Glaucoma | [21] |

| 1,3-Disubstituted Pyrazoles | CB1 | Partial Agonist | Peripheral Pain | [20] |

IV. Experimental Protocols: A Guide to Target Validation

The validation of therapeutic targets for pyrazole compounds relies on a suite of robust in vitro and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: p38 MAP Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific kinase.

Materials:

-

Recombinant human p38 MAP kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Specific peptide substrate for p38

-

Pyrazole compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the pyrazole compound in kinase buffer.

-

In a 96-well plate, add the kinase, the pyrazole compound dilutions (or DMSO for control), and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of a pyrazole compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)[15]

-

Complete cell culture medium

-

Pyrazole compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pyrazole compound (or DMSO for control) for 72 hours.

-

After the incubation period, measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its proven success in targeting a diverse range of proteins, particularly kinases and enzymes, underscores its importance in drug development.[1][3] Future research will likely focus on the development of next-generation pyrazole-based inhibitors with enhanced selectivity and improved pharmacokinetic profiles. The exploration of new therapeutic targets for pyrazole compounds, guided by a deeper understanding of disease biology and advanced computational modeling, holds immense promise for addressing unmet medical needs.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. benthamscience.com [benthamscience.com]

- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. A plausible synthetic pathway is proposed, complete with a detailed experimental protocol. The guide also explores the broader context of pyrazole-containing compounds in drug discovery, outlining their diverse biological activities and established roles as valuable pharmacophores. While specific experimental data for the title compound is limited, this guide consolidates available information and provides a framework for its synthesis and potential evaluation.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability of the pyrazole nucleus to act as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding, contributes to its prevalence in approved drugs and clinical candidates. This guide focuses on a specific derivative, this compound, to provide a detailed understanding of its synthesis and potential utility.

Chemical Identity and Properties

Chemical Name: this compound

CAS Number: 851975-10-5

Molecular Formula: C₇H₁₀N₂O₂

Molecular Weight: 154.17 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Computed)

| Property | Value | Source |

| Molecular Weight | 154.17 g/mol | PubChem |

| XLogP3 | 0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 154.074227566 Da | PubChem |

| Topological Polar Surface Area | 51.5 Ų | PubChem |

Synthesis of this compound

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on established methods for the N-alkylation of pyrazoles, a plausible and robust synthetic route can be designed. The proposed method involves the N-alkylation of pyrazole with a suitable ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

N-Alkylation: Reaction of pyrazole with an alkyl 2-bromo-2-methylpropanoate (e.g., methyl or ethyl ester) in the presence of a base to form the corresponding alkyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

-

Hydrolysis: Saponification of the resulting ester using a base such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline based on general procedures for similar reactions and should be optimized for best results.

Step 1: Synthesis of Methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

-

Materials:

-

Pyrazole

-

Methyl 2-bromo-2-methylpropanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Slowly add methyl 2-bromo-2-methylpropanoate (1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

-

Step 2: Synthesis of this compound

-

Materials:

-

Methyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

Dissolve the ester from Step 1 in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

-

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not yet published, the structural motifs present in the molecule suggest several areas of potential interest for researchers.

Medicinal Chemistry

The pyrazole core is a well-established pharmacophore. The introduction of a carboxylic acid moiety, as seen in the title compound, can modulate physicochemical properties such as solubility and can also serve as a key interaction point with biological targets. Pyrazole carboxylic acid derivatives have been investigated for a range of therapeutic applications.[1][2]

-

Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. It is plausible that this compound could exhibit anti-inflammatory or analgesic properties.

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several antimicrobial and antifungal compounds.

-

Anticancer Potential: Numerous pyrazole-containing molecules have been developed as anticancer agents, often targeting protein kinases.

The gem-dimethyl substitution on the alpha-carbon of the propanoic acid moiety may confer increased metabolic stability, a desirable trait in drug candidates.

Materials Science

Carboxylic acid-functionalized heterocycles are of growing interest in materials science, particularly as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form porous, crystalline structures with applications in gas storage, separation, and catalysis.

Conclusion

This compound (CAS No. 851975-10-5) is a structurally interesting molecule that combines the versatile pyrazole scaffold with a carboxylic acid functional group. While detailed experimental data on this specific compound is currently limited, this guide provides its key identifiers, computed physicochemical properties, and a plausible, detailed synthetic protocol. The established biological significance of pyrazole derivatives suggests that this compound could be a valuable building block for the development of new therapeutic agents. Furthermore, its structure makes it a candidate for applications in materials science as an organic linker. This technical guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its potential applications.

References

An In-depth Technical Guide to 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold due to its versatile binding capabilities and favorable pharmacokinetic properties. Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] This guide provides a comprehensive technical overview of a specific pyrazole derivative, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid , intended for researchers and professionals in drug development. We will delve into its fundamental properties, propose a robust synthetic pathway, outline a thorough analytical characterization workflow, and explore its potential applications in modern drug discovery.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its synthesis, purification, and formulation. The key computed properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Monoisotopic Mass | 154.07423 Da | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 851975-10-5 | |

| Predicted XlogP | 0.5 | [3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The proposed synthesis leverages the nucleophilicity of the pyrazole nitrogen to displace a leaving group on an appropriate carbon framework. The use of an ester form of the propanoic acid derivative in the initial step protects the carboxylic acid functionality, which could otherwise interfere with the base-mediated alkylation. The final step is a straightforward saponification to yield the desired carboxylic acid. This approach is logical and has been widely applied in the synthesis of related N-substituted pyrazole compounds.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

-

To a solution of pyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of NaH ensures the complete deprotonation of pyrazole to form the highly nucleophilic pyrazolide anion.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure complete salt formation.

-

Slowly add ethyl 2-bromo-2-methylpropanoate (1.1 eq) to the reaction mixture. This α-bromo ester provides the isobutyric acid framework and a good leaving group (bromide) for the nucleophilic substitution reaction.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product into a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH, 2-3 eq) to the solution. LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

-

Stir the reaction mixture at room temperature for 2-4 hours, again monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid such as 1M hydrochloric acid (HCl). This protonates the carboxylate salt to form the desired carboxylic acid.

-

Extract the final product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

In-depth Analytical Characterization